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Compound of Interest

Compound Name: Dersimelagon

Cat. No.: B607062

An objective review of the in vitro pharmacological profiles of Dersimelagon (MT-7117) and the
endogenous melanocortin 1 receptor (MC1R) agonist, alpha-melanocyte-stimulating hormone
(a-MSH), is presented. This guide synthesizes key experimental data on receptor binding
affinity and functional potency, providing researchers, scientists, and drug development
professionals with a concise comparative overview.

Dersimelagon, a novel, orally bioavailable, small-molecule MC1R agonist, is currently under
investigation for its therapeutic potential in conditions such as erythropoietic protoporphyria
(EPP) and X-linked protoporphyria (XLP)[1][2]. Its primary mechanism of action involves the
stimulation of eumelanin production, which offers photoprotection[3]. Alpha-MSH is the natural,
endogenous peptide hormone that activates MC1R to regulate pigmentation and other
physiological processes[4]. This comparison focuses on their in vitro characteristics at the
human melanocortin 1 receptor (hnMC1R).

Quantitative Comparison of In Vitro Potency

The following tables summarize the key quantitative parameters of Dersimelagon and a
synthetic analog of a-MSH, [Nle4, D-Phe7]-a-MSH (NDP-aMSH), which is often used as a
potent and stable reference compound in experimental settings.

Table 1: Receptor Binding Affinity (Ki) at Human
Melanocortin Receptors
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hMC1R Ki hMC3R Ki hMC4R Ki hMC5R Ki
Compound

(nmoliL) (nmoliL) (nmoliL) (nmoliL)
Dersimelagon

2.26 1420 32.9 486
(MT-7117)
NDP-aMSH 0.028 0.17 0.20 0.21

Data sourced from Suzuki et al., 2022.[5]

ble 2: i ity ( |

Compound hMC1R EC50 (nmol/L)

Dersimelagon (MT-7117) 8.16

oaMSH Not directly compared in the same study
NDP-oaMSH Not directly compared in the same study

Data for Dersimelagon sourced from Suzuki et al., 2022.

Table 3: Eumelanin Production in B16F1 Mouse
Melanoma Cells

Compound EC50 (pmol/L)
Dersimelagon (MT-7117) 13.00
NDP-aMSH 8.455

Data sourced from Suzuki et al., 2022.

Signaling Pathways and Experimental Workflows

Activation of MC1R by both Dersimelagon and a-MSH initiates a well-characterized signaling
cascade. The primary pathway involves the Gs alpha subunit of the G-protein, which activates
adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate
(cCAMP). This, in turn, activates Protein Kinase A (PKA), which phosphorylates the cAMP
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response element-binding protein (CREB). CREB then promotes the transcription of the
microphthalmia-associated transcription factor (MITF), a key regulator of melanogenic enzymes
like tyrosinase, ultimately leading to eumelanin synthesis.
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MC1R Signaling Pathway Diagram
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The following diagram illustrates a typical experimental workflow for determining the in vitro
potency of MC1R agonists.

Experimental Workflow for In Vitro Potency Assay
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In Vitro Potency Assay Workflow

Experimental Protocols
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Competitive Binding Assay

The binding affinity of Dersimelagon and NDP-aMSH to a series of human melanocortin
receptors (MC1R, MC3R, MC4R, and MC5R) was evaluated using a competitive binding assay.
The assay utilized [1251] NDP-aMSH as the radioligand. The experiments were conducted with
membranes from human embryonic kidney 293 (HEK293) cells stably expressing the
respective recombinant human MCRs. The inhibition constant (Ki) was calculated from the
IC50 values obtained from the competition curves.

Intracellular cAMP Production Assay

The agonistic activity of the compounds was determined by measuring the production of
intracellular cyclic adenosine 3', 5'-monophosphate (cCAMP) in HEK293 cells stably expressing
the human, cynomolgus monkey, or mouse MC1R. Cells were incubated with serially diluted
test compounds, and the amount of cCAMP produced was quantified. The EC50 values,
representing the concentration of the agonist that produces 50% of the maximal response,
were then calculated.

Melanin Production Assay in B16F1 Cells

To assess the ability of the compounds to induce eumelanin production, the B16F1 mouse
melanoma cell line was utilized. Cells were seeded in a 96-well plate and incubated with
various concentrations of Dersimelagon or NDP-aMSH for three days. The concentration of
melanin in the supernatant was then determined by measuring the optical density at 405 nm
and comparing it to a standard curve of eumelanin. The EC50 values were calculated based on
the concentration required to achieve 50% of the maximal melanin production induced by NDP-
oOMSH.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b607062#in-vitro-potency-of-dersimelagon-compared-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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